

Cross-Resistance Profile of Capsid Assembly Modulators (CAMs)

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Compound of Interest

Compound Name: *Hbv-IN-29*

Cat. No.: *B15139028*

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CAMs function by interfering with the proper assembly of the viral capsid, a critical step for the protection of the viral genome and for viral replication. This mechanism is distinct from that of the widely used nucleos(t)ide analogues (NAs), which target the viral polymerase. The emergence of resistance to one class of drugs raises the question of cross-resistance to others.

Data Presentation: CAMs vs. Nucleos(t)ide Analogue-Resistant HBV Strains

The following table summarizes the in vitro activity of a representative CAM against wild-type HBV and common NA-resistant strains. The data is presented as fold-change in EC50 (half-maximal effective concentration) compared to wild-type virus. A fold-change of >1 indicates reduced susceptibility.

HBV Strain	NA Resistance Mutation(s)	Associated NA Resistance	Representative CAM Activity (Fold-Change in EC50 vs. WT)
Wild-Type	None	-	1.0
LAM-R	rtM204V/I ± rtL180M	Lamivudine, Telbivudine	~1.0
ADV-R	rtA181T/V or rtN236T	Adefovir	~1.0
ETV-R	rtM204V/I + rtL180M + rtT184G/S202I	Entecavir	~1.0
Multi-Drug Resistant (MDR)	Various combinations	Multiple NAs	~1.0

Note: This table is a composite representation based on the general findings that CAMs retain activity against NA-resistant HBV strains. Specific values can vary between different CAM compounds and experimental systems.

Conversely, resistance can also emerge against CAMs themselves. For instance, with the CAM JNJ-56136379, the T33N mutation in the core protein has been identified to emerge under monotherapy, leading to viral breakthrough[1][2]. Long-term studies with another CAM, vebicorvir, in combination with an NrtI, did not show cases of treatment-emergent resistance among patients who were adherent to the treatment.[3][4][5]

Experimental Protocols

Phenotypic Assay for HBV Drug Susceptibility

A common method to determine the susceptibility of HBV to antiviral compounds is the cell-based phenotypic assay.

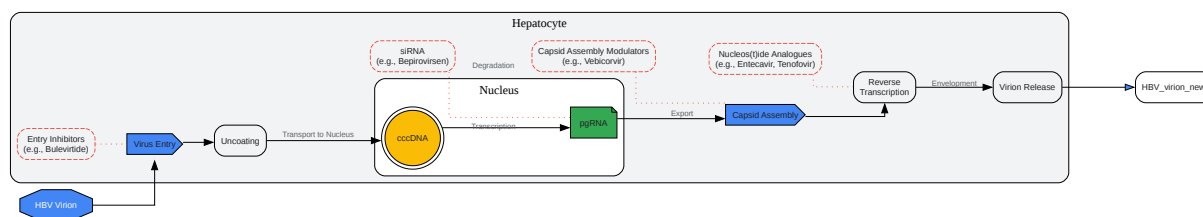
Objective: To measure the concentration of an antiviral drug required to inhibit HBV replication by 50% (EC50) in a cell culture system.

Methodology:

- **Cell Culture:** HepG2 cells, a human liver cancer cell line, are transfected with a plasmid containing a greater-than-unit-length HBV genome of either the wild-type or a specific resistant mutant.
- **Drug Treatment:** The transfected cells are then treated with serial dilutions of the antiviral compound being tested.
- **Incubation:** The cells are incubated for a period of 4 to 6 days to allow for viral replication and production of viral markers.
- **Quantification of Viral Replication:** The level of HBV replication is determined by measuring the amount of extracellular HBV DNA using quantitative PCR (qPCR) or intracellular HBV DNA using Southern blot analysis.
- **Data Analysis:** The percentage of inhibition of viral replication is calculated for each drug concentration relative to a no-drug control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
- **Cross-Resistance Assessment:** To assess cross-resistance, the EC50 value for a mutant strain is compared to the EC50 value for the wild-type strain. The result is expressed as a fold-change in susceptibility.

Visualizations

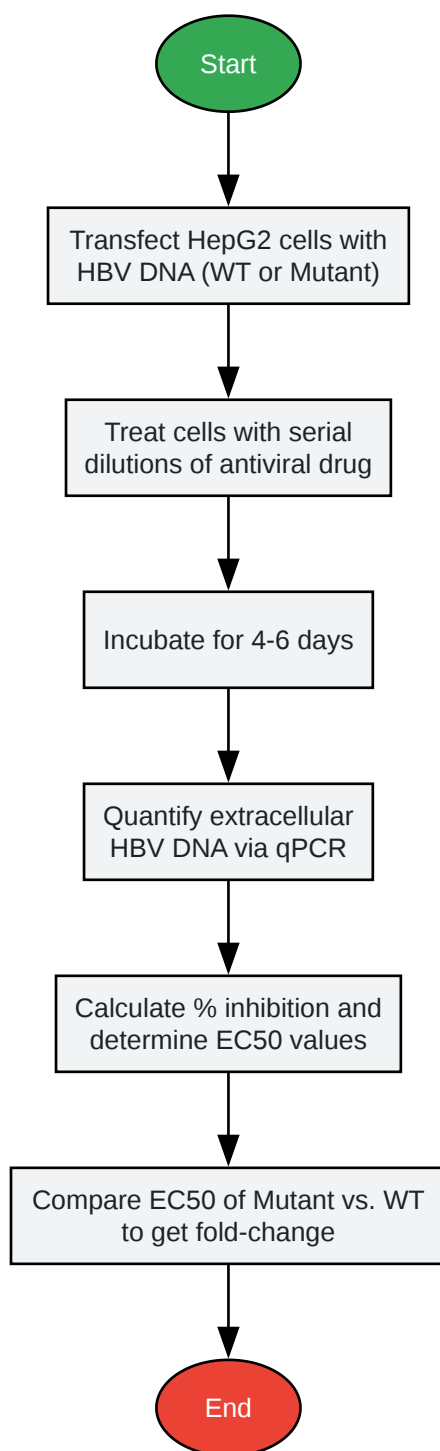
HBV Replication Cycle and Drug Targets



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Caption: HBV replication cycle with targets of different antiviral classes.

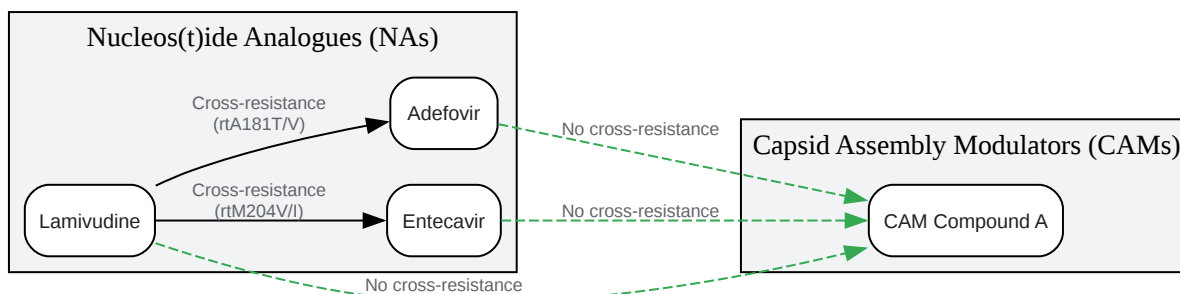
Experimental Workflow for Phenotypic Resistance Testing



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Caption: Workflow for determining HBV drug susceptibility.

Logical Relationship of Cross-Resistance



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Caption: Cross-resistance relationships between HBV drug classes.

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References

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